molecular formula C10H24O2Si2 B1354362 Trimethylsilylketene Ethyl Trimethylsilyl Acetal CAS No. 65946-56-7

Trimethylsilylketene Ethyl Trimethylsilyl Acetal

Cat. No.: B1354362
CAS No.: 65946-56-7
M. Wt: 232.47 g/mol
InChI Key: ODJZWNZEYBPGIQ-UHFFFAOYSA-N
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Description

Trimethylsilylketene Ethyl Trimethylsilyl Acetal (CAS 65946-56-7) is a versatile reagent valued in organic synthesis for its role in carbon-carbon bond formation, particularly in olefination reactions to create α,β-unsaturated esters. With the molecular formula C 10 H 24 O 2 Si 2 and a molecular weight of 232.47 g/mol, this compound is a mixture of isomers that functions as a potent ketene acetal synthon . Its primary research value lies in its application in the Peterson Olefination, where it reacts with aldehydes under mild conditions to produce ethyl (E)-cinnamate derivatives with high stereoselectivity and excellent yields, often exceeding 90% . This methodology is applicable to a diverse range of aldehydes, including aromatic substrates such as 4-chlorobenzaldehyde and 4-methoxybenzaldehyde, as well as aliphatic and heteroaromatic aldehydes, providing researchers with a reliable route to synthetically valuable building blocks . The mechanism involves a tetrabutylammonium salt-activated addition to the carbonyl, followed by elimination, offering a practical alternative to traditional Wittig-style olefinations that avoids stoichiometric metal reagents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

65946-56-7

Molecular Formula

C10H24O2Si2

Molecular Weight

232.47 g/mol

IUPAC Name

(1-ethoxy-2-trimethylsilylethenoxy)-trimethylsilane

InChI

InChI=1S/C10H24O2Si2/c1-8-11-10(9-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3

InChI Key

ODJZWNZEYBPGIQ-UHFFFAOYSA-N

SMILES

CCOC(=C[Si](C)(C)C)O[Si](C)(C)C

Isomeric SMILES

CCO/C(=C\[Si](C)(C)C)/O[Si](C)(C)C

Canonical SMILES

CCOC(=C[Si](C)(C)C)O[Si](C)(C)C

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilylketene Ethyl Trimethylsilyl Acetal can be synthesized through the reaction of trimethylsilylketene with ethyl trimethylsilyl acetal under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified through distillation or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilylketene Ethyl Trimethylsilyl Acetal undergoes various chemical reactions, including:

    Nucleophilic Addition: This compound reacts with nucleophiles to form addition products.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

    Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Nucleophilic Addition: Common nucleophiles include alcohols and amines. The reaction is typically carried out in the presence of an acid catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with alcohols can yield acetals, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

Organic Synthesis

Trimethylsilylketene Ethyl Trimethylsilyl Acetal serves as a reagent in various organic synthesis reactions. It is particularly useful in:

  • Formation of Acetals and Ketals: This compound is instrumental in synthesizing acetals and ketals, which are critical intermediates in organic chemistry. Its ability to undergo nucleophilic addition allows for the formation of diverse chemical structures .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is employed in the development of pharmaceuticals. It acts as an intermediate in the synthesis of drug candidates, facilitating the construction of complex molecular architectures necessary for biological activity .

Biological Applications

This compound is utilized to synthesize biologically active molecules and as a protecting group for sensitive functional groups in biomolecules. This application is crucial in preserving the integrity of functional groups during multi-step synthetic processes .

Materials Science

The compound finds applications in producing specialty chemicals and materials, including polymers and coatings. Its unique chemical properties make it suitable for developing materials with specific performance characteristics .

Table 1: Reaction Types and Conditions

Reaction TypeCommon ReagentsTypical Conditions
Nucleophilic AdditionAlcohols, AminesAcid catalyst
OxidationHydrogen peroxide, KMnO4Varies (temperature-sensitive)
ReductionLithium aluminum hydrideAnhydrous conditions

Table 2: Applications Overview

Application AreaDescriptionExamples
Organic SynthesisFormation of key intermediatesAcetals, Ketals
Medicinal ChemistryDevelopment of drug candidatesAntiviral agents
Biological ResearchSynthesis of biologically active compoundsEnzyme inhibitors
Materials ScienceProduction of specialty chemicalsPolymers and coatings

Case Studies

  • Synthesis of Pharmaceutical Intermediates:
    A study demonstrated the use of this compound in synthesizing a key intermediate for an antiviral drug. The reaction showcased high yields and stereoselectivity, highlighting its efficiency compared to traditional methods like the Peterson reaction .
  • Development of Biologically Active Molecules:
    Research involving this compound has led to the successful synthesis of several biologically active molecules, including enzyme inhibitors that show promise in treating various diseases. The ability to protect sensitive functional groups during synthesis was critical for maintaining biological activity .
  • Polymer Production:
    In materials science, this compound has been utilized to create novel polymers with enhanced properties such as increased thermal stability and chemical resistance, demonstrating its versatility beyond traditional organic synthesis applications .

Mechanism of Action

The mechanism of action of Trimethylsilylketene Ethyl Trimethylsilyl Acetal involves nucleophilic addition to the carbonyl group. The compound reacts with nucleophiles to form addition products, which can then undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Trimethylsilylketene Ethyl Trimethylsilyl Acetal and related silyl acetals/ketene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
This compound 65946-56-7 C10H24O2Si2 232.47 Mixture of isomers; used in enantioselective aldol reactions
Ethyl (Trimethylsilyl)acetate 4071-88-9 C7H16O2Si 160.29 Silylates enolizable aldehydes/ketones; precursor to dibromo derivatives
Trimethylsilylketene Diethylacetal Not Provided C9H20O2Si 188.34 Synthesized via silylation of ketene diethylacetal; used in specialized silylation
Dimethylketene Methyl Trimethylsilyl Acetal 31469-15-5 C8H18O2Si 174.31 Smaller alkyl chain; potential applications in ketene stabilization

Functional Group Compatibility

  • Protecting Groups : Unlike silyl acetals used as temporary protecting groups (e.g., 2-(trimethylsilyl)ethyl in carbohydrate chemistry ), this compound primarily serves as a reactive nucleophile in C–C bond formation .
  • Byproduct Formation: Reactions involving this compound are noted for minimal byproduct generation under optimized conditions , whereas silyl ethers or larger silyl acetals (e.g., TBS derivatives) may require additional purification steps due to steric effects .

Biological Activity

Trimethylsilylketene Ethyl Trimethylsilyl Acetal (TMSK-ETMSA) is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of TMSK-ETMSA, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

TMSK-ETMSA is characterized by the presence of trimethylsilyl groups which enhance its reactivity and stability. Its molecular structure can be represented as follows:

TMSK ETMSA=C6H14O2Si2\text{TMSK ETMSA}=\text{C}_6\text{H}_{14}\text{O}_2\text{Si}_2

This compound is often utilized in synthetic organic chemistry as a reagent for various transformations, particularly in the formation of carbon-carbon bonds.

Mechanisms of Biological Activity

The biological activity of TMSK-ETMSA is primarily attributed to its role as a Lewis base in catalytic reactions. It participates in Michael addition reactions, allowing for the synthesis of complex organic molecules. The compound's reactivity is enhanced by the presence of silicon, which can stabilize reaction intermediates and facilitate various biochemical pathways.

Target Pathways

  • Enzyme Inhibition : TMSK-ETMSA has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
  • Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels within cells, influencing oxidative stress responses which are crucial for cell survival and function.

1. Lewis Base Catalyzed Reactions

Research has demonstrated that TMSK-ETMSA effectively catalyzes the Michael reaction between ketene silyl acetals and α,β-unsaturated carbonyl compounds. This reaction has been extensively studied for its applicability in synthesizing various biologically active molecules. A notable study reported that the use of TMSK-ETMSA led to high yields of desired products with excellent stereoselectivity .

2. Biological Activity in Drug Development

In drug development contexts, TMSK-ETMSA has been explored for synthesizing pharmaceutical intermediates. For instance, its application in synthesizing 6-fluoro analogs has shown promising results in enhancing the efficacy of certain therapeutic agents .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Enzyme InhibitionModulates enzyme activity affecting metabolism
ROS ModulationInfluences oxidative stress responses
Catalytic EfficiencyHigh yields in Michael addition reactions
Synthesis of Drug IntermediatesEnhances efficacy of therapeutic agents

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Trimethylsilylketene Ethyl Trimethylsilyl Acetal, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via silylation of ketene acetals using trimethylsilyl chloride in the presence of a base (e.g., triethylamine). Characterization requires 1H/13C NMR to confirm silyl group integration and GC-MS to assess purity, particularly due to isomer formation during synthesis . For isomer differentiation, polarimetry or chiral-phase HPLC can resolve enantiomeric mixtures .

Q. How can hydrolysis or thermal stability of this compound be experimentally evaluated?

  • Methodological Answer : Stability studies involve accelerated thermal degradation tests (e.g., TGA/DSC) and hydrolysis kinetics in acidic/basic conditions. For example, monitor silyl ether cleavage via FTIR (loss of Si-O-C peaks at ~1050–1150 cm⁻¹) or quantify degradation products using GC-FID with internal standards .

Advanced Research Questions

Q. What mechanistic insights govern the Diels-Alder reactivity of this compound with electron-deficient dienophiles?

  • Methodological Answer : Reactivity is assessed via trapping experiments (e.g., with methyl acrylate as in ). Use in-situ NMR to track cycloadduct formation and DFT calculations to model transition states. Compare experimental vs. computational activation energies to validate regioselectivity .

Q. How do steric effects from silyl groups influence the dimerization kinetics of this compound?

  • Methodological Answer : Conduct kinetic studies under inert conditions using UV-Vis spectroscopy (to monitor ketene dimerization) or ESI-MS for real-time oligomer detection. Compare with non-silylated analogs (e.g., ethyl acetoacetate) to isolate steric contributions. Data contradictions may arise from solvent polarity effects, requiring multivariate regression analysis .

Q. What chromatographic strategies resolve isomeric mixtures of this compound, and how is resolution quantified?

  • Methodological Answer : Use chiral stationary-phase GC (e.g., β-cyclodextrin columns) or HPLC with polar modifiers (e.g., heptane/isopropanol). Quantify resolution (R > 1.5) via peak area integration and validate with NMR crystallography for absolute configuration .

Data Analysis & Critical Evaluation

Q. How should researchers address discrepancies in spectroscopic data for silylated ketene acetals?

  • Methodological Answer : Cross-validate NMR assignments using DEPT-135 (to distinguish CH₂/CH₃ groups) and 2D-COSY for coupling networks. For conflicting GC retention times, perform spiking experiments with authentic standards and apply principal component analysis (PCA) to isolate variables (e.g., column temperature, carrier gas flow) .

Q. What statistical frameworks are optimal for comparing the reactivity of silylated vs. non-silylated ketene acetals?

  • Methodological Answer : Use ANOVA to compare reaction rates across substrates, ensuring normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test). For non-parametric data, apply Kruskal-Wallis H-test with post-hoc Dunn’s correction .

Experimental Design Considerations

Q. How to design a kinetic study for this compound under anhydrous conditions?

  • Methodological Answer : Employ Schlenk-line techniques for moisture-sensitive reactions. Monitor progress via in-line IR spectroscopy (ketene C=O stretch at ~2150 cm⁻¹) and quench aliquots at intervals for HPLC-UV analysis. Control temperature (±0.1°C) using a jacketed reactor .

Q. What validation protocols ensure reproducibility in synthesizing isomerically pure this compound?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Validate batch consistency via QbD principles , including ICH guidelines for impurity profiling (e.g., LC-MS/MS for trace byproducts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethylsilylketene Ethyl Trimethylsilyl Acetal
Reactant of Route 2
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Trimethylsilylketene Ethyl Trimethylsilyl Acetal

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